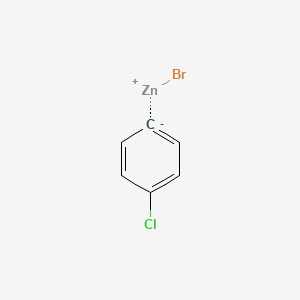

4-Chlorophenylzinc bromide

Description

Contextualization within Aryl Organozinc Reagents

4-Chlorophenylzinc bromide is a member of the aryl organozinc reagents, a class of organometallic compounds featuring a zinc atom bonded to an aryl group. wikipedia.org These reagents are represented by the general formula ArZnX, where Ar is an aryl group and X is a halide. sigmaaldrich.com Specifically, this compound has a chlorophenyl group attached to a zinc bromide moiety. nih.gov

Aryl organozinc reagents, including this compound, are valued for their moderate reactivity compared to other organometallics like Grignard or organolithium reagents. wikipedia.orgslideshare.net This characteristic allows for greater functional group tolerance, meaning they can be used in the synthesis of complex molecules containing sensitive groups such as esters, nitriles, and ketones without unwanted side reactions. sigmaaldrich.comsigmaaldrich.com The carbon-zinc bond in these compounds is significantly covalent, which contributes to their stability and selectivity in chemical transformations. slideshare.net

The utility of aryl organozinc reagents is prominent in cross-coupling reactions, where they serve as effective nucleophiles to form new carbon-carbon bonds. acs.org These reactions are typically catalyzed by transition metals like palladium or nickel. wikipedia.org The choice of the aryl group and the halide can influence the reagent's reactivity and stability. sigmaaldrich.com

Interactive Table: Properties of this compound

| Property | Value |

| Chemical Formula | C6H4BrClZn |

| Synonyms | Zinc, bromo(4-chlorophenyl)-; bromozinc(1+);chlorobenzene |

| Molecular Weight | 272.74 g/mol |

| CAS Number | 150766-93-1 |

Historical Development of Organozinc Chemistry and Reagent Utilization

The field of organometallic chemistry began in 1849 with Edward Frankland's synthesis of diethylzinc. wikipedia.orgdigitellinc.com This discovery was a cornerstone for the development of valence theory. digitellinc.com Early work in the following decades by Frankland, his students, and other pioneering chemists like Aleksandr Mikhailovich Butlerov and Aleksandr Mikhailovich Zaitsev expanded the utility of organozinc reagents to include the synthesis of various alcohols. digitellinc.com

A significant advancement came with the Reformatsky reaction, developed by Sergei Nikolaevich Reformatskii, which utilized an α-halocarboxylate ester with zinc to form β-hydroxyesters. digitellinc.com Another key development was the Simmons-Smith reaction, which employs an organozinc reagent for cyclopropanation. wikipedia.org

Initially, the preparation of organozinc reagents was limited. sigmaaldrich.com However, the development of "Rieke zinc," a highly reactive form of zinc, allowed for the direct reaction of zinc metal with aryl and vinyl bromides and chlorides, broadening the scope of accessible organozinc reagents. sigmaaldrich.comsigmaaldrich.com This was a significant improvement over previous methods that required the use of organolithium or Grignard reagents, which are less tolerant of functional groups. sigmaaldrich.com

The introduction of palladium and nickel catalysts for cross-coupling reactions, such as the Negishi coupling developed in 1977, dramatically increased the importance of organozinc reagents in organic synthesis. wikipedia.orgorganic-chemistry.org This reaction allows for the efficient formation of carbon-carbon bonds between organozinc compounds and various organic halides. organic-chemistry.org

Significance of Aryl Halide-Derived Organozinc Reagents in Modern Synthetic Chemistry

Aryl halide-derived organozinc reagents, such as this compound, are of paramount importance in modern synthetic chemistry due to their role in the construction of complex organic molecules. nih.gov Their significance stems from their utility in transition-metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.orgorganic-chemistry.org This reaction provides a powerful and versatile method for forming carbon-carbon bonds between sp2-hybridized carbon atoms of the aryl zinc reagent and sp2 or sp3-hybridized carbons of an organic halide. nih.gov

The functional group tolerance of organozinc reagents is a key advantage, allowing for their use in the synthesis of highly functionalized molecules without the need for extensive protecting group strategies. sigmaaldrich.comsigmaaldrich.com This tolerance is attributed to their lower reactivity compared to other common organometallic reagents. wikipedia.org

The ability to prepare these reagents directly from readily available aryl halides using activated zinc metal has made them highly accessible for a wide range of applications. sigmaaldrich.comsigmaaldrich.com Furthermore, advancements in catalyst systems, including the development of specialized ligands, have expanded the scope of Negishi coupling to include previously challenging substrates like sterically hindered or electron-deficient aryl halides. nih.govorganic-chemistry.org This has made aryl halide-derived organozinc reagents indispensable tools for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);chlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl.BrH.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLNVZGYWFXOJU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=[C-]1)Cl.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chlorophenylzinc Bromide

Direct Halogen-Zinc Exchange Protocols

Direct halogen-zinc exchange involves the direct reaction of a dihalobenzene with metallic zinc to form the corresponding organozinc halide. This method is valued for its straightforwardness and atom economy.

Direct Insertion of Zinc into Carbon-Halogen Bonds

The direct insertion of zinc into a carbon-halogen bond is a fundamental method for preparing organozinc reagents. organic-chemistry.orgoup.com For the synthesis of 4-chlorophenylzinc bromide, starting materials such as 4-chlorobromobenzene or 4-chloroiodobenzene are typically employed. organic-chemistry.orgmdpi.com The reactivity of the halogen is crucial, with the carbon-iodine bond being more susceptible to zinc insertion than the carbon-bromine bond, which in turn is more reactive than the carbon-chlorine bond.

The activation of zinc is often necessary to facilitate the reaction. oup.comorganic-chemistry.org This can be achieved by various methods, including the use of activating agents like 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride, or by using highly reactive Rieke zinc. mdpi.comwikipedia.org The use of lithium chloride (LiCl) in solvents like tetrahydrofuran (B95107) (THF) has been shown to significantly improve the reaction rate and yield by forming a soluble adduct with the organozinc compound, thus removing it from the zinc surface and allowing for continuous reaction. organic-chemistry.orgnih.gov

Table 1: Examples of Direct Zinc Insertion Reactions

| Starting Material | Activating Agent/Conditions | Solvent | Product | Reference |

| 4-chlorobromobenzene | Zn dust, 1,2-dibromoethane, trifluoroacetic acid | Acetonitrile | This compound | mdpi.com |

| Aryl iodides | Zn powder, LiCl | THF | Arylzinc iodides | organic-chemistry.org |

| Alkyl bromides | Zn metal, catalytic iodine | DMA | Alkylzinc bromides | organic-chemistry.org |

This table provides illustrative examples and is not exhaustive.

Catalytic Approaches to Zinc Insertion

To overcome the often sluggish nature of direct zinc insertion, catalytic methods have been developed. These approaches utilize transition metals to facilitate the oxidative addition of zinc to the carbon-halogen bond.

Cobalt Catalysis: Cobalt halides, often in the presence of a ligand such as pyridine, have been effectively used to catalyze the formation of arylzinc compounds from aryl bromides and chlorides. organic-chemistry.orgresearchgate.net This method can be performed under electrochemical conditions, where a sacrificial zinc anode is used. organic-chemistry.org

Silver Catalysis: Silver acetate (B1210297) has been demonstrated to be an efficient catalyst for the direct insertion of zinc metal into aryl iodides. researchgate.net This method is advantageous due to its mild reaction conditions and tolerance of various functional groups. researchgate.net

Other transition metals like nickel have also been explored to catalyze the generation of organozinc reagents from various precursors, including arylsulfonium salts. organic-chemistry.orgresearchgate.net

Electrochemical Methods for Organozinc Generation

Electrochemical synthesis offers a valuable alternative to conventional chemical methods for generating organozinc reagents. oup.com This technique involves the reduction of an aryl halide at a cathode in a cell containing a sacrificial zinc anode. oup.comorganic-chemistry.org The process generates highly reactive zinc species in situ, which then react with the aryl halide.

A key advantage of the electrochemical approach is the ability to control the reaction potential, which can lead to improved selectivity and milder reaction conditions. nih.govnih.gov Cobalt complexes are often used as mediators in these reactions, facilitating the electron transfer and the formation of the organozinc species. organic-chemistry.org This method has been successfully applied to the synthesis of various arylzinc compounds, which can be directly used in subsequent cross-coupling reactions. organic-chemistry.org

Transmetalation Routes to this compound

Transmetalation is a widely used strategy for the preparation of organozinc reagents, involving the transfer of an organic group from a more electropositive metal to zinc. researchgate.netncl.res.in This method is particularly useful when the direct insertion of zinc is difficult or when the required organolithium or Grignard reagents are readily available.

From Aryl Grignard Reagents

The reaction of an aryl Grignard reagent, such as 4-chlorophenylmagnesium bromide, with a zinc halide (e.g., zinc bromide, ZnBr₂) is a common and effective method for preparing this compound. ncl.res.inbeilstein-journals.org The driving force for this reaction is the difference in electronegativity between magnesium and zinc, leading to the formation of the more stable organozinc compound.

4-chlorophenylmagnesium bromide can be prepared from 4-dichlorobenzene or 4-chlorobromobenzene and magnesium turnings in an ethereal solvent like THF or diethyl ether. synthonix.comsigmaaldrich.comsciencemadness.orgscbt.com The subsequent addition of a zinc halide to this Grignard solution yields the desired this compound. ncl.res.in

Table 2: Transmetalation from Grignard Reagents

| Grignard Reagent | Zinc Salt | Solvent | Product | Reference |

| 4-chlorophenylmagnesium bromide | ZnBr₂ | THF/Diethyl ether | This compound | ncl.res.in |

| Alkylmagnesium halides | ZnCl₂ | THF | Dialkylzinc | beilstein-journals.org |

This table provides illustrative examples and is not exhaustive.

From Aryllithium Compounds

Aryllithium compounds can also be used as precursors for the synthesis of arylzinc reagents through transmetalation with a zinc halide. mdpi.comresearchgate.net An aryllithium reagent, such as 4-chlorophenyllithium, is typically generated by the reaction of an aryl halide with an alkyllithium reagent (e.g., n-butyllithium) or by direct lithiation. The subsequent reaction with a zinc halide affords the corresponding arylzinc compound.

Optimization of Transmetalation Conditions and Additives (e.g., LiCl)

The preparation of organozinc halides, including this compound, often involves either the direct insertion of zinc metal into an aryl halide or the transmetalation of a pre-formed organometallic species, such as a Grignard reagent, with a zinc salt. The efficiency of these methods can be dramatically improved by the use of additives, with lithium chloride (LiCl) being the most significant and widely studied.

The role of LiCl in these syntheses is multifaceted. Research has shown that LiCl is not merely a spectator salt but an active component that facilitates the reaction. One of its primary functions is to increase the solubility of the organozinc species as it is formed. acs.orgnih.govresearchgate.net In the direct insertion of zinc metal into an aryl halide, organozinc intermediates can form on the surface of the zinc metal. nsf.gov These intermediates may be poorly soluble in common ethereal solvents like tetrahydrofuran (THF), leading to passivation of the metal surface and hindering further reaction. acs.orgresearchgate.net

LiCl intervenes by solubilizing these surface-bound organozinc intermediates, breaking down zincate aggregates and forming a more soluble and reactive "ate" complex (e.g., [ArZnX₂]⁻Li⁺). nsf.govresearchgate.net This action keeps the zinc surface active and available for continued oxidative addition. acs.org The effectiveness of various lithium salts has been studied, revealing that LiCl and LiBr are significantly more efficient at promoting the reaction compared to salts like LiF or LiOTf, which are less effective at solubilizing the organozinc intermediates. nsf.gov The presence of LiCl has been described as essential for the efficiency of subsequent reactions, such as multicomponent couplings, where the organozinc bromide is used as a nucleophile. beilstein-journals.org

The optimization of these conditions is critical for achieving high yields and reproducibility. Studies have focused on the stoichiometry of LiCl, solvent choice, and temperature to maximize the formation of the desired soluble organozinc reagent.

Table 1: Effect of LiCl on Organozinc Reagent Formation

| Additive | Solvent | Observation | Implication for Synthesis | Reference |

| None | THF | Sluggish or no reaction; low solubility of product on zinc surface. | Inefficient formation of this compound. | acs.org, nsf.gov |

| LiCl | THF | Rapid formation of soluble organozinc reagent. | High-yield, efficient synthesis. | nsf.gov, researchgate.net |

| LiBr | THF | Efficient formation of soluble organozinc reagent. | Viable alternative to LiCl. | nsf.gov |

| LiF / LiOTf | THF | Inefficient at solubilizing surface intermediates. | Poor choice for promoting the reaction. | nsf.gov |

Advanced Synthetic Strategies for Organozinc Reagents

Beyond optimizing traditional batch-wise synthesis, the field has moved towards advanced strategies that offer greater control, safety, and scalability. These methods are part of a broader trend in chemical manufacturing known as process intensification, which aims to develop smaller, more efficient, and inherently safer processes.

Continuous Flow Synthesis Methods

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organometallic reagents, including aryl-zinc halides. In a flow system, reagents are pumped through a network of tubes and reactors where the reaction occurs. This methodology offers several distinct advantages over batch production for preparing compounds like this compound.

Key benefits include:

Enhanced Safety: The direct insertion of zinc or the formation of the preceding Grignard reagent can be highly exothermic. Flow reactors have a very high surface-area-to-volume ratio, allowing for extremely efficient heat dissipation. This superior temperature control prevents thermal runaways, making the process safer, especially at a larger scale. nih.gov

Improved Control: The precise control over residence time, temperature, and stoichiometry in a flow reactor leads to higher reproducibility and can minimize the formation of byproducts.

Handling of Hazardous Intermediates: Organometallic reagents are often pyrophoric and unstable. In a flow system, the hazardous reagent is generated and consumed in situ in a closed system, minimizing operator exposure and the risks associated with isolating and storing large quantities. nih.govnih.gov

A typical setup for the continuous flow synthesis of this compound would involve pumping a solution of 1-bromo-4-chlorobenzene (B145707) in THF through a packed-bed reactor containing activated zinc metal. The addition of LiCl to the reagent stream would be incorporated to ensure the formation of the soluble product, which can then be directly channeled into a subsequent reaction stream for further functionalization. nih.gov

Scalable Preparation and Process Intensification

The scalability of a chemical synthesis is a critical factor for its application in industrial settings. Traditional batch scale-up of organometallic reactions is often problematic due to issues with heat transfer, mixing, and safety. Continuous flow synthesis directly addresses these challenges, making it a key technology for process intensification. acs.org

Process intensification through flow chemistry allows for the scalable preparation of this compound by moving from "scaling-up" to "numbering-up" or "scaling-out." Instead of building progressively larger and more dangerous batch reactors, production capacity is increased by running multiple flow reactors in parallel or by running a single reactor for a longer duration. This approach avoids the inherent dangers of large-scale exothermic reactions. nih.gov

Table 2: Comparison of Synthesis Strategies

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Poor; risk of thermal runaway on scale-up. | Excellent; high surface-area-to-volume ratio. |

| Safety | Lower; handling of bulk, unstable reagents. | Higher; in situ generation and consumption. |

| Scalability | Problematic ("scaling-up"). | Straightforward ("numbering-up"). |

| Control | Variable mixing and temperature gradients. | Precise control over residence time and temperature. |

| Process Footprint | Large reactors required for large scale. | Small, compact reactor systems. |

Reactivity and Mechanistic Aspects of 4 Chlorophenylzinc Bromide in Organic Transformations

Fundamental Reactivity Patterns of Aryl Organozinc Halides

Aryl organozinc halides, such as 4-chlorophenylzinc bromide, are a class of organometallic reagents characterized by a carbon-zinc bond. Their reactivity is generally considered to be moderate, placing them between the highly reactive organolithium and Grignard reagents and the less reactive organoboron and organotin compounds. This intermediate reactivity is a key advantage, as it allows for a high degree of functional group tolerance. Organozinc reagents are known to tolerate a wide array of functional groups, including esters, nitriles, and even aldehydes, which would be incompatible with more reactive organometallics. organic-chemistry.orgnih.gov

The formation of organozinc reagents can be achieved through the direct insertion of metallic zinc into an organic halide. nih.gov The structure and reactivity of these reagents in solution are significantly influenced by factors such as the solvent and the presence of salt additives like lithium chloride (LiCl). researchgate.net These additives can play a crucial role in solubilizing the organozinc species and breaking down aggregates, thereby enhancing their reactivity in subsequent transformations. nih.govresearchgate.net The Schlenk equilibrium, which describes the disproportionation of organozinc halides into diorganozinc and zinc dihalide species, is also a critical aspect of their chemistry, influencing the nature of the reactive species in solution. researchgate.net

The reactivity of aryl organozinc halides is harnessed primarily in transmetalation reactions, where the aryl group is transferred from zinc to a transition metal catalyst, typically palladium or nickel. This step is a cornerstone of many cross-coupling reactions. researchgate.net The relatively low electronegativity of zinc facilitates this transfer, making organozinc reagents excellent partners in these catalytic cycles.

Cross-Coupling Methodologies Utilizing this compound

This compound is a versatile reagent in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Its utility has been demonstrated in palladium-catalyzed Negishi couplings, nickel-catalyzed cross-coupling reactions, and copper-mediated transformations. organic-chemistry.orgresearchgate.netresearchgate.netwikipedia.org These methodologies provide powerful tools for the synthesis of biaryls and other complex aromatic structures.

Palladium-Catalyzed Negishi Couplings

The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide, is a cornerstone of modern organic synthesis and a primary application for this compound. nih.govresearchgate.netwikipedia.org This reaction is prized for its high efficiency, mild reaction conditions, and broad substrate scope. nih.govresearchgate.net The general catalytic cycle involves the oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the organozinc reagent, and finally, reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. youtube.com

The Negishi coupling of this compound is compatible with a wide range of electrophilic partners. This includes various aryl halides (bromides and activated chlorides) and alkyl halides. organic-chemistry.orgnih.govresearchgate.netwikipedia.org The reaction tolerates a diverse array of functional groups on the electrophile, such as esters, nitriles, and aldehydes, highlighting the functional group tolerance inherent to organozinc reagents. nih.gov For instance, successful couplings have been reported with electron-deficient aryl bromides, showcasing the versatility of the method. nih.gov The use of toluene (B28343) as a co-solvent has been found to improve yields and selectivity in reactions with certain electron-deficient aryl halides. nih.gov While the reaction is generally robust, some limitations exist, as evidenced by the modest yield observed in the coupling with 4-bromonitrobenzene due to the formation of side products. nih.gov

Table 1: Examples of Palladium-Catalyzed Negishi Couplings with this compound and Various Electrophiles

| Electrophile | Catalyst System | Product | Yield (%) | Reference |

| 4-Iodobenzonitrile | 5% Pd(OAc)₂, 10% CPhos | 4'-(4-chlorophenyl)biphenyl-4-carbonitrile | High | researchgate.net |

| Aryl Bromide | Pd(OAc)₂ / CPhos | 4-Aryl-1-chlorobenzene | High | organic-chemistry.orgnih.gov |

| Activated Aryl Chloride | Pd(OAc)₂ / CPhos | 4-Aryl-1-chlorobenzene | High | organic-chemistry.orgnih.gov |

| Secondary Alkylzinc Halide | Pd(OAc)₂ / CPhos | 1-Alkyl-4-chlorobenzene | High | organic-chemistry.orgnih.gov |

This table presents a selection of representative examples and is not exhaustive.

The choice of ligand coordinated to the palladium center is critical for the success of the Negishi coupling, significantly influencing the reaction's efficiency and selectivity. nih.govresearchgate.net Biarylphosphine ligands, such as CPhos, have been shown to be particularly effective in promoting the coupling of organozinc reagents with aryl halides. organic-chemistry.orgnih.gov These ligands are thought to accelerate the rate-limiting reductive elimination step relative to competing side reactions like β-hydride elimination, which can be a significant issue, especially when using alkylzinc reagents. nih.gov The steric and electronic properties of the ligand can be fine-tuned to optimize the reaction for specific substrates. For example, ligands like SPhos, RuPhos, and XPhos, while effective in other coupling reactions, have shown moderate results in certain Negishi couplings compared to the superior performance of CPhos. organic-chemistry.orgnih.gov The development of new and improved ligands continues to expand the scope and utility of palladium-catalyzed cross-coupling reactions. nih.gov

Nickel-Catalyzed Cross-Coupling Reactions

In addition to palladium, nickel catalysts are also effective in promoting the cross-coupling of this compound with organic halides. wikipedia.org Nickel catalysis offers a more cost-effective alternative to palladium and can exhibit unique reactivity patterns. youtube.com Nickel-catalyzed cross-electrophile coupling reactions have emerged as a powerful method for C-C bond formation, particularly between two different electrophiles. researchgate.netresearchgate.net In the context of organozinc reagents, nickel catalysts can facilitate the coupling of aryl chlorides, which are often less reactive than the corresponding bromides and iodides in palladium-catalyzed systems. researchgate.net

The mechanism of nickel-catalyzed cross-coupling often involves a Ni(0)/Ni(II) or a Ni(I)/Ni(III) catalytic cycle. nih.gov The reaction typically begins with the oxidative addition of the aryl halide to a low-valent nickel species. Transmetalation with the organozinc reagent, in this case, this compound, followed by reductive elimination, affords the desired biaryl product. The choice of ligand is also crucial in nickel catalysis to stabilize the catalytic species and promote the desired reaction pathway. nih.gov

Table 2: Nickel-Catalyzed Cross-Coupling of Aryl Halides

| Aryl Halide | Alkyl Halide | Catalyst System | Product | Yield (%) | Reference |

| Aryl Chloride | Primary Alkyl Chloride | Ni catalyst with PyBCamCN ligand and I⁻ or Br⁻ additive | Cross-coupled product | 63 (avg) | researchgate.net |

| Aryl Bromide | Primary Alkyl Bromide | NiBr₂ / spiro-bidentate-pyox ligand | Alkylated arene | Moderate to Excellent | nih.gov |

This table illustrates the general scope of nickel-catalyzed cross-electrophile couplings, which is relevant to the reactivity of organozinc reagents like this compound, although direct examples with this specific reagent are not detailed in the provided snippets.

Iron-Catalyzed Cross-Coupling Reactions

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to traditional palladium- or nickel-catalyzed methods. These reactions offer a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, iron catalysts can effectively mediate its coupling with various electrophiles.

Recent studies have demonstrated the successful use of iron catalysts in the cross-coupling of Grignard reagents with aryl chlorides. nih.gov This methodology is particularly relevant as this compound can be considered a type of organozinc reagent, which shares reactivity patterns with Grignard reagents. The reactions are often promoted by the use of environmentally friendly and sustainable iron catalytic systems, sometimes employing urea-derived ligands. nih.gov A key advantage of these systems is their ability to couple a wide array of chlorobenzenesulfonates with alkyl organometallics, including those that contain β-hydrogens, to produce alkylated products in high yields. nih.gov

While various iron sources can be effective, specific iron salts may be chosen to minimize side reactions like isomerization of the nucleophile. nih.gov For instance, the use of FeF3·3H2O has been shown to be critical in reducing nucleophile isomerization in certain iron-catalyzed cross-coupling reactions. nih.gov The general mechanism of these reactions is thought to involve a catalytic cycle with steps such as transmetalation, oxidative addition, and reductive elimination.

Research has shown that aryl sulfonate esters are highly reactive activating groups for iron-catalyzed alkylative C(sp²)–C(sp³) cross-coupling of aryl chlorides with Grignard reagents. nih.gov This highlights the potential for developing robust and efficient protocols for the utilization of this compound in the synthesis of complex organic molecules. The scalability of these iron-catalyzed reactions has also been demonstrated, underscoring their practical utility in both academic and industrial settings. rsc.org

Table 1: Examples of Iron-Catalyzed Cross-Coupling Reactions

| Electrophile | Nucleophile | Catalyst System | Product | Yield (%) | Reference |

| Aryl Chlorobenzenesulfonate | Alkyl Grignard Reagent | Iron catalyst with urea-derived ligand | Alkyl-substituted benzenesulfonate (B1194179) ester | High to Excellent | nih.gov |

| Aryl Sulfamate/Tosylates | Primary/Secondary Alkyl Grignards | FeF3·3H2O | Alkylated arene | - | nih.gov |

| Allyl Bromide | Sterically Hindered Aryl Grignard | Iron catalyst with TMU ligand | Allylated arene | Excellent | rsc.org |

Other Transition Metal-Catalyzed Cross-Couplings

Beyond iron, other transition metals are also effective in catalyzing the cross-coupling reactions of organozinc reagents like this compound. Palladium and nickel are the most extensively studied catalysts for these transformations, offering high efficiency and broad substrate scope.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the formation of biaryl compounds. While the traditional Suzuki-Miyaura reaction involves organoboron reagents, related couplings with organozinc reagents (Negishi coupling) are also highly effective. These reactions typically proceed with high yields and stereoselectivity. For instance, palladium-phosphinous acid complexes have been used to catalyze the microwave-assisted conjugate addition of arylsiloxanes, a reaction type with mechanistic similarities to cross-coupling, in aqueous media.

Nickel catalysis provides a cost-effective alternative to palladium and has shown excellent reactivity, particularly for the coupling of less reactive electrophiles. For example, a nickel catalyst system has been developed for the 1,4-addition of trialkylboranes to α,β-unsaturated esters. organic-chemistry.org Cobalt is another transition metal that has been employed to catalyze the conjugate addition of aryl halides to Michael acceptors, yielding 1,4-addition products in good yields. organic-chemistry.org

Rhodium catalysts have also been utilized in the conjugate addition of arylboronic acids to various Michael acceptors, often with high regio- and enantioselectivity when chiral ligands are employed. organic-chemistry.org These examples, while not all directly involving this compound, illustrate the broad potential of various transition metals to catalyze reactions of closely related organometallic reagents. The choice of metal catalyst and ligand is crucial and can be tailored to achieve the desired reactivity and selectivity for a specific transformation.

Nucleophilic Addition Reactions Involving Organozinc Reagents

Organozinc reagents, including this compound, are valuable nucleophiles in organic synthesis. Their moderate reactivity allows for selective additions to various electrophilic functional groups, particularly carbonyl compounds.

Addition to Carbonyl Compounds (e.g., Saytzeff Reaction, Reformatsky-type reactions)

The addition of organozinc reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.comlibretexts.org The polarized nature of the carbonyl group, with an electrophilic carbon and a nucleophilic oxygen, makes it a prime target for nucleophilic attack. byjus.comlibretexts.org

A classic example of the reactivity of organozinc reagents with carbonyls is the Reformatsky reaction . wikipedia.orgbyjus.comorganic-chemistry.org This reaction typically involves the condensation of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. byjus.com The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate, which is less reactive than Grignard or organolithium reagents, thus preventing side reactions like addition to the ester group. wikipedia.org While the traditional Reformatsky reaction utilizes α-halo esters, the underlying principle of organozinc addition to carbonyls is broadly applicable. For instance, a Reformatsky-type reaction has been described using propargyl bromide and a Zn-Cu couple. zendy.io

The Saytzeff rule , or Zaitsev's rule, generally pertains to elimination reactions, predicting the formation of the most substituted alkene as the major product. byjus.com While not a direct addition reaction of an organozinc reagent, the principles of stability and substitution patterns are relevant in the broader context of reactions involving organometallic reagents and carbonyl compounds, where subsequent elimination steps might occur.

The mechanism of nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. byjus.comksu.edu.sa This intermediate is then typically protonated during workup to yield the alcohol product. The reactivity of the carbonyl compound can be influenced by electronic and steric factors. masterorganicchemistry.com

Conjugate Addition Reactions

Organozinc reagents can also participate in conjugate addition (or 1,4-addition) reactions with α,β-unsaturated carbonyl compounds. libretexts.org In these reactions, the nucleophile adds to the β-carbon of the conjugated system, rather than directly at the carbonyl carbon (1,2-addition). libretexts.org This mode of reactivity is often observed with softer nucleophiles, a category that can include organozinc reagents under certain conditions.

The outcome of the reaction (1,2- vs. 1,4-addition) depends on several factors, including the nature of the nucleophile, the substrate, and the reaction conditions. While highly reactive organometallic reagents like Grignards often favor 1,2-addition, the more moderated reactivity of organozinc reagents can be steered towards 1,4-addition. The use of copper catalysts, in the form of Gilman-type reagents, is a well-established method to promote the conjugate addition of organometallic reagents. youtube.com

Cobalt and rhodium catalysts have also been shown to effectively mediate the conjugate addition of various organometallic species to α,β-unsaturated systems. organic-chemistry.org For example, a cobalt-catalyzed reductive coupling of alkyl halides with alkenes bearing electron-withdrawing groups proceeds via a Michael-type addition. organic-chemistry.org

Functionalization Reactions of Organozinc Reagents

Beyond their role in carbon-carbon bond formation, organozinc reagents can be converted into a variety of other functional groups.

Carboxylation Reactions

Carboxylation, the introduction of a carboxylic acid group, is a valuable transformation for organometallic reagents. This is typically achieved by reacting the organometallic compound with carbon dioxide (CO₂). For an organozinc reagent like this compound, this reaction would involve the nucleophilic attack of the aryl-zinc bond onto the electrophilic carbon of CO₂. The resulting zinc carboxylate intermediate, upon acidic workup, would yield the corresponding carboxylic acid.

While specific examples detailing the carboxylation of this compound are not prevalent in the provided search results, the general reactivity pattern of organozinc and other organometallic reagents strongly supports the feasibility of this transformation.

Electrophilic Alkylation/Arylation

This compound serves as a potent nucleophile in palladium- or nickel-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds through electrophilic arylation. In these transformations, the organozinc reagent transfers its 4-chlorophenyl group to an electrophilic partner, typically an aryl or vinyl halide/triflate. The Negishi coupling, a key example of this reactivity, allows for the synthesis of unsymmetrical biaryls and other complex organic structures under relatively mild conditions.

The versatility of this process is enhanced by its tolerance of a wide array of functional groups on both the organozinc reagent and the electrophilic coupling partner. nih.gov Functional groups such as esters, nitriles, and even aldehydes can be present on the aryl halide without interfering with the coupling process. nih.gov The choice of catalyst system, particularly the phosphine (B1218219) ligand on the palladium center, is crucial for achieving high yields and selectivity. Modern biarylphosphine ligands have been developed to accelerate the key steps of the catalytic cycle, making the coupling of even challenging substrates like aryl chlorides feasible at ambient temperatures. nih.govorganic-chemistry.org

Below is a table showing representative examples of electrophilic arylation reactions involving an arylzinc halide like this compound with various aryl halides, illustrating typical yields and conditions.

Table 1: Representative Electrophilic Arylation Reactions

| Electrophile (Ar-X) | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| 4-Iodoanisole | Pd(OAc)₂, CPhos | 4-Chloro-4'-methoxybiphenyl | 92 |

| 4-Bromobenzonitrile | Pd(OAc)₂, CPhos | 4'-Cyano-4-chlorobiphenyl | 87 |

| Methyl 4-bromobenzoate | Pd(OAc)₂, CPhos | Methyl 4'-(4-chlorophenyl)benzoate | 94 |

| 2-Bromotoluene | Pd(OAc)₂, CPhos | 4-Chloro-2'-methylbiphenyl | ~90 |

Note: Yields are representative and based on typical Negishi coupling reactions of similar substrates as reported in the literature. nih.gov

Mechanistic Investigations of this compound Reactions

The utility of this compound in organic synthesis is underpinned by well-studied reaction mechanisms. Understanding these pathways is critical for optimizing reaction conditions and expanding the scope of its applications.

Elucidation of Catalytic Cycles (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)

The generally accepted mechanism for the palladium-catalyzed Negishi cross-coupling reaction involving this compound proceeds through a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net

Oxidative Addition : The cycle begins with a low-valent palladium(0) complex, which is typically generated in situ. researchgate.net This electron-rich metal center reacts with an electrophilic aryl halide (Ar-X), inserting itself into the carbon-halogen bond. nih.gov This step, known as oxidative addition, results in the formation of a square planar palladium(II) intermediate, where both the aryl group (Ar) and the halide (X) are now bonded to the metal center. organic-chemistry.org The formal oxidation state of palladium changes from 0 to +2 during this process. nih.gov

Transmetalation : In the next step, the this compound transfers its organic group to the palladium(II) complex. The 4-chlorophenyl group displaces the halide ligand on the palladium center, forming a new diorganopalladium(II) intermediate. nih.gov The zinc halide (ZnBrX) is released as a byproduct. This ligand exchange from one metal (zinc) to another (palladium) is termed transmetalation. researchgate.net For this step to be efficient, the organozinc reagent must be sufficiently nucleophilic to transfer its aryl group to the already-formed organopalladium halide complex.

Reductive Elimination : The final step of the cycle is reductive elimination. nih.gov In this step, the two organic ligands (the 4-chlorophenyl group and the aryl group from the electrophile) on the palladium(II) center couple to form the desired biaryl product. nih.gov This process is the microscopic reverse of oxidative addition. The palladium center is reduced from +2 back to its 0 oxidation state, regenerating the active catalyst which can then enter a new cycle. researchgate.net For reductive elimination to occur, the two groups being coupled must typically be positioned cis to one another on the metal center.

Role of Radical Pathways

While the Pd(0)/Pd(II) catalytic cycle is the most commonly cited mechanism for Negishi couplings, alternative pathways, including those involving radical intermediates, have been proposed, particularly for nickel-catalyzed reactions.

In some systems, especially those using nickel catalysts which can readily access odd-electron oxidation states like Ni(I) and Ni(III), the reaction may not proceed through a simple two-electron oxidative addition. Instead, a single-electron transfer (SET) mechanism can occur. For instance, the oxidative addition of an aryl halide to a Ni(I) species can generate a Ni(III)-aryl complex. This process can proceed through a pathway involving halogen atom abstraction followed by radical rebound within the solvent cage, rather than the formation of a freely diffusing aryl radical.

Radical-chain mechanisms are also known for certain oxidative addition reactions. These pathways are often initiated by a radical initiator and proceed through a series of steps characteristic of radical processes. While less common for standard palladium-catalyzed Negishi couplings, the possibility of radical involvement cannot be entirely dismissed, especially under specific conditions or with certain substrates that are prone to single-electron transfer.

Spectroscopic and Kinetic Studies of Reaction Pathways

Spectroscopic Studies : Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying and characterizing intermediates in the catalytic cycle. For example, ¹⁹F NMR has been used to monitor the progress of reductive elimination from metal centers, allowing researchers to observe the formation of the C-F bond in real-time and identify the resulting metal complexes. By tracking the disappearance of starting materials and the appearance of products and intermediates, a detailed picture of the reaction course can be constructed.

Kinetic Studies : Kinetic analysis helps to determine the order of the reaction with respect to each component (catalyst, substrate, organozinc reagent) and identify the rate-determining step of the catalytic cycle. By systematically varying the concentration of one reactant while keeping others constant and measuring the initial reaction rate, a rate law can be established. For instance, studies have shown that the reductive elimination step can be a unimolecular event, with a rate that is first-order in the concentration of the diorganometallic intermediate.

Table 2: Example of Kinetic Data for a Mechanistic Study

| Intermediate Concentration [M] | Observed Rate Constant (k_obs) [s⁻¹] | Reaction Order |

|---|---|---|

| 0.01 | 1.3 x 10⁻⁴ | First-Order |

| 0.02 | 1.3 x 10⁻⁴ | First-Order |

Note: This table illustrates how a constant observed rate constant over a range of concentrations indicates a first-order process, as described in mechanistic studies of reductive elimination.

Applications of 4 Chlorophenylzinc Bromide in Complex Molecular Synthesis

Role in the Synthesis of Functionalized Organic Molecules

The primary application of 4-chlorophenylzinc bromide in the synthesis of functionalized organic molecules is through palladium- or nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.orgwikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds with high efficiency and selectivity. wikipedia.org In this context, this compound serves as a nucleophilic source of a 4-chlorophenyl moiety, which can be coupled with a variety of electrophilic partners.

The general mechanism of the Negishi coupling involves three key steps:

Oxidative Addition: The low-valent metal catalyst (typically Pd(0) or Ni(0)) inserts into the carbon-halide bond of the organic halide (R-X). youtube.com

Transmetalation: The organozinc reagent (4-ClPh-ZnBr) exchanges its organic group with the halide on the metal center. youtube.com

Reductive Elimination: The two organic groups on the metal center couple and are expelled, forming the new C-C bond and regenerating the active catalyst. youtube.com

This methodology is exceptionally versatile and is not limited to the formation of biaryls. It allows for the coupling of sp², sp³, and sp hybridized carbon atoms, making it a powerful tool for creating a diverse range of molecular structures. wikipedia.org The reaction tolerates a wide array of sensitive functional groups, such as esters, nitriles, and even aldehydes, which would be incompatible with more reactive organometallics. sigmaaldrich.comnih.gov The Negishi coupling was, in fact, the first method to enable the synthesis of unsymmetrical biaryls in high yields, a class of compounds with significant importance in pharmaceuticals and materials science. rsc.orgorganic-chemistry.org

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. mdpi.com Organozinc reagents like this compound are excellent candidates for use in MCRs due to their inherent functional group compatibility. rsc.org

A prominent example is the Mannich-type three-component reaction for the synthesis of complex α-branched amines. beilstein-journals.orgnih.gov While specific literature for the 4-chloro isomer is sparse, the analogous reagent, 2-chlorophenylzinc bromide, has been successfully employed in the multicomponent synthesis of the widely used antiplatelet drug Clopidogrel. mdpi.comnih.gov This process involves the reaction of the arylzinc reagent, an amine (4,5,6,7-tetrahydrothieno[3,2-c]pyridine), and a carbonyl component (methyl glyoxylate). mdpi.com The reaction proceeds smoothly to assemble the complex, pharmaceutically active molecule in a straightforward manner. mdpi.comnih.gov This highlights the potential of this compound as a key building block in diversity-oriented synthesis and for the rapid construction of libraries of drug-like molecules.

Stereocontrolled Synthesis Enabled by Organozinc Reagents

The creation of specific stereoisomers is a central challenge in modern organic synthesis, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its three-dimensional structure. Organozinc reagents are instrumental in stereocontrolled synthesis, especially in the asymmetric addition to prochiral carbonyl compounds. acs.org

The reaction of this compound with an aldehyde can generate a chiral benzylic alcohol. To control the stereochemical outcome of this transformation, a chiral ligand is employed. acs.orgacs.org The ligand coordinates to the zinc atom, creating a chiral environment that forces the 4-chlorophenyl group to add to one specific face of the aldehyde, resulting in the preferential formation of one enantiomer. wikipedia.org

A variety of highly effective chiral ligands, such as those derived from 1,1'-bi-2-naphthol (B31242) (BINOL) and various amino alcohols, have been developed for this purpose. acs.orgresearchgate.net These catalytic asymmetric reactions are highly enantioselective and provide efficient access to valuable, enantiomerically enriched chiral alcohols, which are versatile precursors for numerous other organic compounds. acs.org

Industrial Relevance of Organozinc Chemistry

The unique properties of organozinc reagents make them highly suitable for large-scale industrial applications. acs.orgacs.org Their moderate reactivity, which strikes a balance between that of highly reactive organolithiums and less reactive organoboranes, is a key advantage. This allows for the presence of a wide variety of functional groups in the substrates, reducing the need for protecting group strategies and thus shortening synthetic routes, a crucial factor in industrial process development. acs.orgsigmaaldrich.com

A significant advancement that underscores the industrial relevance of this chemistry is the development of scalable, continuous flow synthesis of organozinc reagents. acs.orgresearchgate.net Researchers have established laboratory and pilot-scale systems where organic halides are passed through a bed of activated zinc to produce the corresponding organozinc halide in a continuous stream. acs.orgacs.org This methodology offers several advantages over traditional batch processing:

Enhanced Safety: The amount of highly reactive organometallic reagent present at any given time is very small.

Improved Control: Flow reactors allow for precise control over reaction parameters like temperature and residence time.

High Efficiency: Complete conversion of the starting halide can be achieved in a single pass, with reported yields for organozinc formation between 78% and 100%. acs.org

These continuous flow systems can be directly coupled to a second reactor to perform subsequent reactions, such as Negishi couplings, creating a streamlined and highly efficient manufacturing process. researchgate.netresearchgate.net This scalability and efficiency make organozinc chemistry a powerful and reliable tool for the industrial production of active pharmaceutical ingredients (APIs), agrochemicals, and other fine chemicals. acs.orgacs.org

Future Directions and Emerging Research Avenues in 4 Chlorophenylzinc Bromide Chemistry

Development of Novel Catalytic Systems and Ligands for Organozinc Reactions

The performance of cross-coupling reactions involving 4-chlorophenylzinc bromide is heavily reliant on the catalytic system employed. While palladium-catalyzed Negishi couplings are well-established, future research is directed towards more economical, efficient, and less toxic metal catalysts. thieme-connect.com Iron and cobalt salts have emerged as promising alternatives, catalyzing cross-coupling reactions under mild conditions. thieme-connect.com For instance, cobalt(II) chloride has been successfully used to catalyze the reaction of N-heterocyclic halides with arylzinc reagents. thieme-connect.com

The development of new ligands is another critical area. Ligands play a crucial role in stabilizing the metal center, facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and expanding the substrate scope. nih.gov For palladium-catalyzed Negishi reactions, ligands such as SPhos have proven effective, especially for substrates containing acidic protons like anilines and phenols. nih.gov Future efforts will likely focus on designing ligands that can promote challenging couplings, operate at low catalyst loadings, and exhibit high turnover numbers, further enhancing the utility of this compound in complex molecule synthesis.

| Catalyst | Ligand/Additive | Application | Reference |

| Palladium(II) acetate (B1210297) | SPhos | Negishi cross-coupling with substrates bearing acidic protons. | nih.gov |

| Cobalt(II) chloride | None | Cross-coupling of N-heterocyclic halides with arylzinc reagents. | thieme-connect.com |

| Iron/Cobalt catalysts | None | C-N bond formation with O-benzoylhydroxylamines or organic azides. | researchgate.net |

| Nickel catalysts | None | Negishi-type coupling of amides with arylzinc halides. | thieme-connect.com |

Integration into Automated and High-Throughput Synthesis Platforms

The integration of this compound chemistry into automated and high-throughput synthesis platforms is a key area for future development. These platforms, which utilize technologies like acoustic dispensing ejection, allow for the rapid synthesis and screening of large compound libraries on a nanoscale. rug.nl The ability to perform numerous reactions in parallel is invaluable for medicinal chemistry and materials science. rug.nl

Flow chemistry represents another frontier for the application of organozinc reagents. elsevierpure.com Continuous flow protocols have been developed for both the generation of organozinc halides and their subsequent use in Negishi cross-coupling reactions. researchgate.net These systems offer advantages such as improved heat and mass transfer, enhanced safety by minimizing the accumulation of reactive intermediates, and the potential for streamlined scale-up. Future work will likely focus on optimizing flow reactors and developing robust heterogeneous catalysts to further improve the efficiency and applicability of this compound in automated synthesis. elsevierpure.com

Exploration of Sustainable Synthetic Routes and Greener Chemistry

Promoting green chemistry principles is a major driver in modern synthetic methodology. Organozinc reagents like this compound offer an advantage due to the lower toxicity of zinc compared to other metals. researchgate.net A significant advancement in this area is the development of solid, air- and moisture-stable organozinc pivalates. orgsyn.org These reagents can be prepared via directed metalation or magnesium insertion and can be stored and handled in the air, eliminating the need for strictly inert atmospheric conditions and reducing solvent waste associated with in-situ preparations. orgsyn.org

Future research will continue to explore greener synthetic routes. This includes the use of more environmentally benign solvents, reducing reliance on toxic heavy metal catalysts, and designing processes that minimize waste and energy consumption. taylorfrancis.com The goal is to develop synthetic protocols for this compound that are not only efficient and versatile but also sustainable and economically viable for industrial applications. orgsyn.orgtaylorfrancis.com

| Green Chemistry Approach | Description | Benefit | Reference |

| Use of Lower Toxicity Metal | Zinc is less toxic than many other transition metals used in cross-coupling. | Reduced environmental impact and safety concerns. | researchgate.net |

| Development of Solid Reagents | Preparation of air- and moisture-stable arylzinc pivalates. | Easier handling, storage, and reduced need for inert atmospheres and solvents. | orgsyn.org |

| Alternative Catalysts | Employing earth-abundant and less toxic metals like iron and cobalt. | Reduced cost and toxicity compared to palladium or nickel. | thieme-connect.com |

Expanding the Scope of Reactivity and Functional Group Tolerance

A key strength of organozinc reagents is their remarkable tolerance for a wide array of functional groups, including esters, ketones, and nitriles. researchgate.net This chemoselectivity allows for the synthesis of complex, polyfunctional molecules without the need for extensive protecting group strategies. researchgate.net Research continues to push the boundaries of this tolerance. For example, methods have been developed for the cross-coupling of organozinc reagents with substrates containing acidic protons, such as anilines and phenols, by ensuring the slow addition of the organozinc reagent. nih.gov

Future work will aim to further expand the scope of reactions where this compound can be employed. This includes developing protocols for new types of bond formations, such as C-N bonds through couplings with hydroxylamine (B1172632) benzoates or organic azides. researchgate.net Additionally, its use in multicomponent reactions, which allow for the construction of complex molecular scaffolds in a single step, is an area of active investigation. mdpi.comnih.gov The ability to react this compound with a broader range of electrophiles and in more complex reaction settings will solidify its role as a versatile building block in organic synthesis. thieme-connect.comresearchgate.net

Advanced In Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing existing methods and developing new transformations. Advanced in-situ characterization techniques allow researchers to study reactions as they occur, providing real-time insights into reaction intermediates, active catalytic species, and reaction kinetics. numberanalytics.com

For reactions involving this compound, a variety of in-situ techniques can be applied:

Spectroscopy: Techniques like Infrared (IR), Raman, and X-ray Absorption Spectroscopy (XAS) can provide information about the structure and concentration of species in the reaction mixture. numberanalytics.comnih.gov XAS, in particular, is valuable for probing the local coordination environment of the zinc and catalyst metal centers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can be used to monitor the consumption of starting materials and the formation of products and intermediates over time, offering kinetic data and mechanistic clues. nih.gov

X-ray Diffraction: While often used for solid-state analysis, diffraction techniques can provide structural information on crystalline intermediates that may form during a reaction. acs.org

Molecular Dynamics and Spectroscopy Simulations: Computational methods, validated by experimental data from techniques like X-ray absorption near-edge structure (XANES), are being used to model the solvation states of organozinc species in solution. acs.org Understanding how solvents and additives interact with the organozinc reagent is critical, as these interactions can significantly influence reactivity. acs.org

Fluorescence Microscopy: Highly sensitive single-particle fluorescence microscopy has been used to observe reaction intermediates on the surface of zinc metal during the formation of organozinc reagents, providing insights into elusive solvent effects. nih.gov

By applying these advanced techniques, researchers can gain a more complete picture of the reaction landscape, leading to more rational reaction design and optimization for processes involving this compound. nih.govacs.org

Q & A

Basic: What are the standard synthetic routes for preparing 4-Chlorophenylzinc bromide, and what are the critical parameters affecting yield?

This compound is typically synthesized via transmetallation from a Grignard reagent (e.g., 4-chlorophenylmagnesium bromide) using anhydrous ZnBr₂ under inert conditions. Alternatively, direct insertion of zinc metal into 4-chlorophenyl bromide in THF or diethyl ether is employed. Key parameters include:

- Purity of reactants : Moisture or oxygen contamination degrades zinc reactivity .

- Temperature : Reactions often proceed at 0–25°C to balance reactivity and side reactions .

- Solvent choice : THF enhances solubility, while ethers reduce side-product formation .

Basic: What spectroscopic techniques are recommended for characterizing this compound, and how do they confirm structural integrity?

- ¹H/¹³C NMR : Confirm absence of residual aryl halide (δ ~7.2–7.5 ppm for aromatic protons) and presence of zinc-bound groups .

- FT-IR : Zn-C stretching vibrations (~450–550 cm⁻¹) and absence of C-Br peaks (~600 cm⁻¹) validate transmetallation .

- Elemental analysis : Ensures stoichiometric Zn:Br ratio (±0.5% deviation) .

Advanced: How can researchers optimize reaction conditions to minimize decomposition during coupling reactions?

Decomposition pathways (e.g., protonolysis, oxidation) are mitigated by:

- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation .

- Low temperatures : Maintain reactions at –20°C to reduce thermal degradation .

- Ligand additives : Bidentate ligands like TMEDA stabilize the organozinc intermediate .

- Solvent drying : Molecular sieves or distillation reduces hydrolytic side reactions .

Advanced: What strategies resolve discrepancies in reaction outcomes during cross-coupling?

Contradictory yields or selectivity may arise from:

- Catalyst variability : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) to optimize electron transfer .

- Counterion effects : Use LiCl or MgBr₂ to enhance nucleophilicity of the zinc reagent .

- Quantitative analysis : Employ capillary electrophoresis or ion chromatography to track bromide release and adjust stoichiometry .

Basic: What are the key applications of this compound in organic synthesis?

This reagent is pivotal in:

- Negishi couplings : Forms biaryl bonds in pharmaceuticals (e.g., antihistamines, antiallergics) .

- Heterocycle synthesis : Couples with pyridyl or thiophenyl halides to build drug scaffolds .

- Asymmetric catalysis : Chiral ligands enable enantioselective C–C bond formation .

Advanced: How do solvent and ligand choices influence reactivity in Negishi couplings?

- Polar aprotic solvents : DMF or DMSO accelerate oxidative addition but risk side reactions; THF balances stability and reactivity .

- Bulky ligands : PtBu₃ or SPhos enhance steric control, improving regioselectivity .

- Solvent-free conditions : Ball milling with Pd catalysts reduces decomposition in sensitive reactions .

Basic: What safety precautions are essential when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.